molecular formula C17H14N2O5S B2371777 N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide CAS No. 922669-48-5

N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide

Cat. No.: B2371777
CAS No.: 922669-48-5
M. Wt: 358.37
InChI Key: RBTSGKCRMPPGAP-UHFFFAOYSA-N
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Description

“N-(1,3-dioxoisoindol-5-yl)-2-phenylacetamide” is a complex chemical compound with the molecular formula C16H12N2O3 . It has a molecular weight of 280.28 g/mol . The compound has a structure that includes an isoindoline ring, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for “N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide” are not available, similar compounds are often used in scientific research for various applications, such as drug development, catalyst synthesis, and material science advancements.


Molecular Structure Analysis

The molecular structure of similar compounds, like “N-(1,3-dioxoisoindol-5-yl)-2-phenylacetamide”, includes an isoindoline ring, which is a type of heterocyclic compound . The InChI string for this compound is InChI=1S/C16H12N2O3/c19-14 (8-10-4-2-1-3-5-10)17-11-6-7-12-13 (9-11)16 (21)18-15 (12)20/h1-7,9H,8H2, (H,17,19) (H,18,20,21) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, like “N-(1,3-dioxoisoindol-5-yl)-2-phenylacetamide”, include a molecular weight of 280.28 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The compound also has a topological polar surface area of 75.3 Ų .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, related to N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide, have shown potential in cardiac electrophysiological activity. Their potency in in vitro assays is comparable to some clinically tested selective class III agents, suggesting a role in cardiac arrhythmia treatment (Morgan et al., 1990).

Antimicrobial and Anticancer Properties

Derivatives of this compound have demonstrated significant antimicrobial and anticancer activities. Some synthesized compounds were more active than standard drugs against certain cancer cell lines, indicating their potential as therapeutic agents (Kumar et al., 2014).

Synthesis of 3-Hydroxyisoindolin-1-ones

In research focusing on synthetic chemistry, derivatives of this compound have been used to develop new methods for synthesizing 3-hydroxyisoindolin-1-ones. This represents a cleaner, more efficient route for producing these compounds, which have various applications in organic chemistry (Liu et al., 2020).

Rhodium-Catalyzed Chemodivergent Annulations

This compound derivatives have been used in Rhodium-catalyzed C-H activation for chemodivergent annulations. This method represents a significant advancement in the field of chemical synthesis, offering new pathways for compound development (Xu et al., 2018).

Synthesis of Phenylaminosulfanyl-1,4-Naphthoquinone Derivatives

These derivatives have shown potent cytotoxic activity against various human cancer cell lines, suggesting their potential use in cancer therapy. Some compounds exhibited remarkable cytotoxic activity with low toxicity in normal cells, indicating their therapeutic potential (Ravichandiran et al., 2019).

Synthesis of Dioxan-Ethylsulfonyl Derivatives

The synthesis of dioxan-ethylsulfonyl derivatives, including those related to this compound, represents a versatile approach in amine synthesis. These compounds have shown stability under various conditions, highlighting their utility in organic synthesis (Sakamoto et al., 2006).

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-2-25(23,24)14-6-4-3-5-12(14)16(21)18-10-7-8-11-13(9-10)17(22)19-15(11)20/h3-9H,2H2,1H3,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTSGKCRMPPGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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